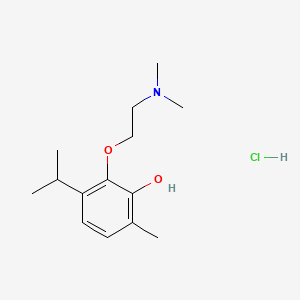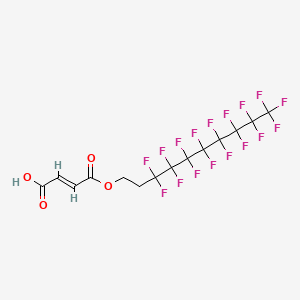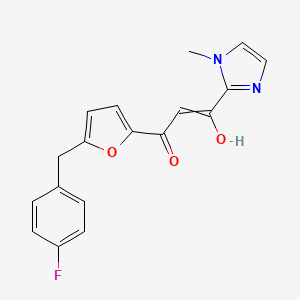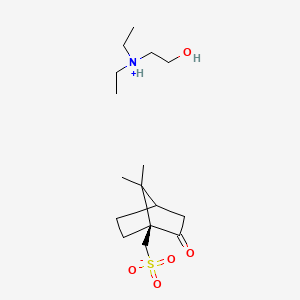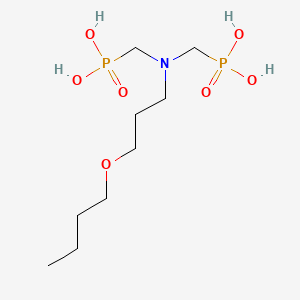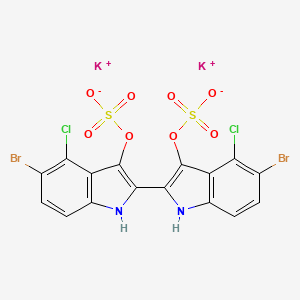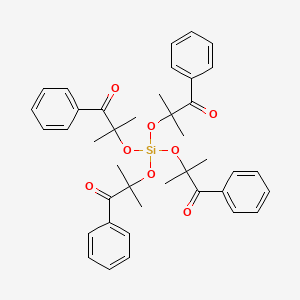
2,2',2'',2'''-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) is a complex organic compound with the molecular formula C40H44O8Si and a molecular weight of 680.86 g/mol . This compound is characterized by its silanetetrayltetrakis(oxy) core, which is bonded to four 2-methylpropiophenone groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) involves the reaction of silanetetrayltetrakis(oxy) with 2-methylpropiophenone under controlled conditions. The reaction typically requires a catalyst to facilitate the bonding process and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) involves its interaction with specific molecular targets. The compound’s silanetetrayltetrakis(oxy) core allows it to form stable complexes with various substrates, facilitating chemical reactions. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and other proteins to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(2-methyl-1-oxo-1-phenylpropan-2-yl) silicate
- Silicic acid (H4SiO4), tetrakis(1,1-dimethyl-2-oxo-2-phenylethyl) ester
Uniqueness
2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) is unique due to its specific structural configuration, which imparts distinct chemical properties. Unlike similar compounds, it has a higher molecular weight and a more complex structure, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
94237-09-9 |
|---|---|
Molecular Formula |
C40H44O8Si |
Molecular Weight |
680.9 g/mol |
IUPAC Name |
tetrakis(2-methyl-1-oxo-1-phenylpropan-2-yl) silicate |
InChI |
InChI=1S/C40H44O8Si/c1-37(2,33(41)29-21-13-9-14-22-29)45-49(46-38(3,4)34(42)30-23-15-10-16-24-30,47-39(5,6)35(43)31-25-17-11-18-26-31)48-40(7,8)36(44)32-27-19-12-20-28-32/h9-28H,1-8H3 |
InChI Key |
WLGKVFMTMUATFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)O[Si](OC(C)(C)C(=O)C2=CC=CC=C2)(OC(C)(C)C(=O)C3=CC=CC=C3)OC(C)(C)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


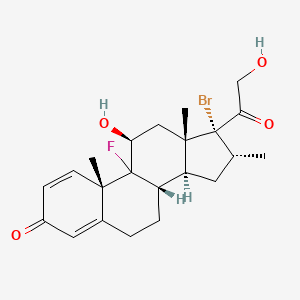

![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)

